N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a bromine atom, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with various substituents. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The bromine atom can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group and bromine atom can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide
Scientific Research Applications
N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include those with pyrazolo[1,5-a]pyrimidine cores and various substituents. For example:
N-[3,5-bis(2-methylphenoxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a similar core structure but different substituents, leading to different chemical and biological properties
4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: Another compound with a similar aromatic structure but different functional groups, used in different research applications.
Properties
Molecular Formula |
C34H28BrF3N4O3 |
---|---|
Molecular Weight |
677.5 g/mol |
IUPAC Name |
N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C34H28BrF3N4O3/c1-20-10-6-8-14-27(20)44-24-16-23(17-25(18-24)45-28-15-9-7-11-21(28)2)39-33(43)31-30(35)32-40-26(22-12-4-3-5-13-22)19-29(34(36,37)38)42(32)41-31/h3-18,26,29,40H,19H2,1-2H3,(H,39,43) |
InChI Key |
VEENJSZMIRFWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=CC=C5)C(F)(F)F)OC6=CC=CC=C6C |
Origin of Product |
United States |
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